2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole
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Overview
Description
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole is a complex organic compound that combines the properties of both citric acid and a benzimidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid can be achieved through the oxidation of propylene glycol or by fermentation processes involving certain microorganisms . The benzimidazole derivative can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves the fermentation of sugars using Aspergillus niger, which produces citric acid as a primary metabolite . The benzimidazole derivative is produced through chemical synthesis involving multiple steps, including nitration, reduction, and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification reactions to form esters.
The benzimidazole derivative can undergo:
Nucleophilic substitution: Reactions with nucleophiles to form substituted benzimidazoles.
Oxidation and reduction: Reactions to modify the benzimidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for catalyzing esterification and substitution reactions .
Major Products
Major products formed from these reactions include aconitic acid, isocitric acid, and various esters of citric acid . For the benzimidazole derivative, substituted benzimidazoles and modified benzimidazole rings are the primary products .
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in scientific research due to its role in the citric acid cycle, which is fundamental to cellular respiration . It is also used as a chelating agent in biochemistry and as a flavoring agent in the food industry .
The benzimidazole derivative has applications in medicinal chemistry as it exhibits potential anti-cancer, anti-inflammatory, and anti-microbial properties . It is also used in the development of pharmaceuticals targeting various biological pathways .
Mechanism of Action
2-hydroxypropane-1,2,3-tricarboxylic acid acts as an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition affects cellular energy production and metabolism .
The benzimidazole derivative exerts its effects by interacting with specific molecular targets such as DNA, enzymes, and receptors. It can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 2-hydroxypropane-1,2,3-tricarboxylic acid include isocitric acid and aconitic acid, which are also involved in the citric acid cycle . The benzimidazole derivative can be compared to other benzimidazole-based compounds such as albendazole and mebendazole, which are used as anti-parasitic agents .
The uniqueness of 2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole lies in its combined properties of citric acid and benzimidazole, making it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
110567-32-3 |
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Molecular Formula |
C32H38N4O7 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C26H30N4.C6H8O7/c1-20(2)30-25(27-24-13-12-21-8-6-7-11-23(21)26(24)30)14-15-28-16-18-29(19-17-28)22-9-4-3-5-10-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-13,20H,14-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XYPKRMVAKKQWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1C3=CC=CC=C3C=C2)CCN4CCN(CC4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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